Welcome to the BenchChem Online Store!
molecular formula C11H8ClNO2 B8552870 4-(4-Methyl-oxazol-5-yl)-benzoyl chloride

4-(4-Methyl-oxazol-5-yl)-benzoyl chloride

Cat. No. B8552870
M. Wt: 221.64 g/mol
InChI Key: ZCMVKGCSBWNQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822471B2

Procedure details

Thionyl chloride (2.00 mL) is added to 4-(4-methyl-oxazol-5-yl)-benzoic acid (400 mg) in dichloromethane (5 mL) and the mixture is stirred for two days at room temperature. The solvent is evaporated to give the title compound, which is used without further purification for the next reaction step.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1>ClCCl>[CH3:5][C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:3])=[O:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mg
Type
reactant
Smiles
CC=1N=COC1C1=CC=C(C(=O)O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for two days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC=1N=COC1C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.